5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
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Overview
Description
5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a heterocyclic compound that features both a pyrazole and a furan ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide typically involves the reaction of 5-amino-1-methylpyrazole with furan-2-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group results in the corresponding amine .
Scientific Research Applications
5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methylpyrazole
- Furan-2-carboxylic acid
- 5-Amino-3-methyl-1-phenylpyrazole
Uniqueness
What sets 5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide apart from similar compounds is its unique combination of a pyrazole and a furan ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities .
Biological Activity
5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a heterocyclic compound characterized by its unique combination of a furan ring and a pyrazole moiety. This compound has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4O2 with a molecular weight of 220.23 g/mol. The presence of an amino group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various pathogens.
Compound | MIC (μg/mL) | Notable Activity |
---|---|---|
7b | 0.22 - 0.25 | Active against Staphylococcus aureus and Staphylococcus epidermidis |
4a | 0.15 | Effective against Gram-positive bacteria |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies focusing on its cytotoxic effects on different cancer cell lines.
These results indicate that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapeutics.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors, altering their activity and leading to various biological effects. Studies have suggested that the compound may inhibit key pathways involved in cell growth and survival in cancer cells.
Case Studies
Recent advancements in drug design have highlighted the role of pyrazole derivatives in cancer therapy. For example, compounds structurally related to this compound have shown promising results in preclinical studies:
- N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives demonstrated potent anticancer activity against A549 cells .
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-amino-N-(2-methylpyrazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H10N4O2/c1-13-8(4-5-11-13)12-9(14)6-2-3-7(10)15-6/h2-5H,10H2,1H3,(H,12,14) |
InChI Key |
XXUSAGPIPYCPQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)NC(=O)C2=CC=C(O2)N |
Origin of Product |
United States |
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